Boc-aminoisobutyric acid
Overview
Description
Boc-aminoisobutyric acid, also known as tert-butoxycarbonyl-2-aminoisobutyric acid, is a derivative of aminoisobutyric acid. It is widely used in medicinal chemistry as a building block for the synthesis of peptides and other complex molecules. The compound is known for its steric hindrance due to the presence of two methyl groups on the alpha carbon, which makes it resistant to enzymatic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-aminoisobutyric acid typically involves the protection of the amino group of aminoisobutyric acid with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting aminoisobutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Boc-aminoisobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield free aminoisobutyric acid.
Amidation Reactions: The carboxylic acid group can react with amines to form amide bonds, which are crucial in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Amidation: Carbodiimide-based reagents like N,N’-dicyclohexylcarbodiimide (DCC) are used for coupling reactions.
Major Products:
Deprotection: Aminoisobutyric acid.
Amidation: Amide derivatives of this compound.
Scientific Research Applications
Boc-aminoisobutyric acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function.
Medicine: In the development of metabolically stable drug candidates.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-aminoisobutyric acid primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free aminoisobutyric acid can participate in further reactions to form peptides and other bioactive molecules .
Comparison with Similar Compounds
Aminoisobutyric Acid: The parent compound without the Boc protection.
Boc-alanine: Another Boc-protected amino acid with a simpler structure.
Uniqueness: Boc-aminoisobutyric acid is unique due to its steric hindrance, which provides resistance to enzymatic degradation. This makes it particularly useful in the synthesis of metabolically stable peptides and drug candidates .
Properties
IUPAC Name |
2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQZVYPYYUPDQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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